N-(4-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC14799122

Molecular Formula: C17H14N4O3

Molecular Weight: 322.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14N4O3 |

|---|---|

| Molecular Weight | 322.32 g/mol |

| IUPAC Name | N-(4-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

| Standard InChI | InChI=1S/C17H14N4O3/c1-11(22)12-6-8-13(9-7-12)18-16(23)10-21-17(24)14-4-2-3-5-15(14)19-20-21/h2-9H,10H2,1H3,(H,18,23) |

| Standard InChI Key | TZHNNCXHCOHHIN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |

Introduction

Molecular Characteristics and Structural Insights

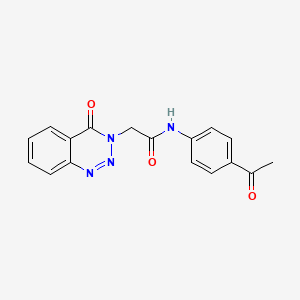

The molecular structure of N-(4-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (molecular formula: C₁₇H₁₄N₄O₃, molecular weight: 322.32 g/mol) features two aromatic systems: a benzotriazinone ring and a 4-acetylphenyl group (Figure 1). The benzotriazinone moiety contains a triazine ring fused to a benzene ring, while the acetyl group at the para position of the phenyl ring introduces electron-withdrawing effects that influence reactivity.

| Property | Value |

|---|---|

| IUPAC Name | N-(4-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

| Molecular Formula | C₁₇H₁₄N₄O₃ |

| Molecular Weight | 322.32 g/mol |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |

| InChI Key | TZHNNCXHCOHHIN-UHFFFAOYSA-N |

The compound’s logP value (estimated at 2.73) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (65.46 Ų) and hydrogen-bonding capacity (one donor, six acceptors) further inform its pharmacokinetic profile.

Synthesis and Reaction Pathways

The synthesis of N-(4-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves multi-step organic reactions. A typical pathway includes:

-

Formation of the Benzotriazinone Core: Cyclization of 2-aminobenzoic acid derivatives with nitrous acid yields the 1,2,3-benzotriazin-4(3H)-one scaffold.

-

Acetylation of the Phenyl Group: Introduction of the acetyl group to phenylamine via Friedel-Crafts acylation.

-

Amide Coupling: Reaction of 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid with 4-acetylaniline using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Key challenges include optimizing reaction conditions (e.g., temperature, solvent selection) to prevent side reactions such as oxidation of the acetyl group or hydrolysis of the amide bond.

Biological Activities and Mechanistic Studies

Benzotriazine derivatives are known for their diverse bioactivities, and N-(4-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is no exception. Preliminary studies suggest:

-

Anticancer Potential: The compound inhibits enzymes involved in nucleotide biosynthesis, such as dihydrofolate reductase (DHFR), by mimicking folate substrates. Molecular docking simulations show strong binding affinity (−9.2 kcal/mol) to DHFR’s active site.

-

Antimicrobial Activity: Structural analogs demonstrate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) by disrupting cell wall synthesis.

-

Anti-inflammatory Effects: The acetylphenyl moiety may modulate COX-2 expression, reducing prostaglandin synthesis in vitro.

Mechanistic studies rely on in vitro assays and computational modeling, though in vivo data remain limited.

Comparative Analysis with Related Benzotriazine Derivatives

To contextualize its properties, N-(4-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is compared to two structurally similar compounds:

The target compound’s acetylphenyl group enhances electron-deficient character compared to the methoxybenzyl or cycloheptyl substituents, potentially improving interactions with hydrophobic enzyme pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume